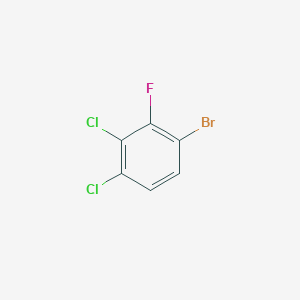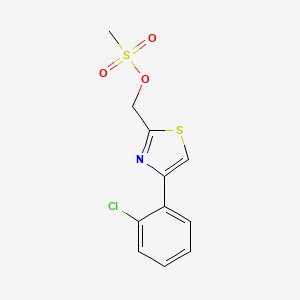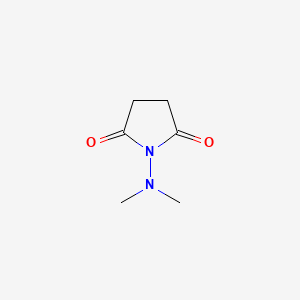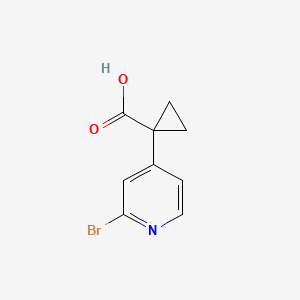
1-Bromo-3,4-dichloro-2-fluorobenzene
Overview
Description
1-Bromo-3,4-dichloro-2-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dichloro-2-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination. The process typically includes:
Diazotization: Dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid and reacting it with sodium nitrite to form a diazonium salt intermediate.
Bromination: Reacting the diazonium salt with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield this compound
Industrial Production Methods: The industrial production of this compound often employs continuous flow processes to enhance yield and safety. The tubular diazotization reaction technology is particularly advantageous for large-scale production due to its stability, reduced side reactions, and energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-dichloro-2-fluorobenzene primarily undergoes electrophilic aromatic substitution reactions. These reactions involve the substitution of one of the hydrogen atoms on the benzene ring with an electrophile, maintaining the aromaticity of the ring .
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include bromine, chlorine, and fluorine sources. The reactions typically occur under acidic conditions with catalysts such as iron(III) chloride or aluminum chloride.
Suzuki Coupling: This compound can also participate in Suzuki coupling reactions with arylboronic acids in the presence of palladium catalysts to form biphenyl derivatives.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
1-Bromo-3,4-dichloro-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polyhalogenated aromatic compounds.
Biology and Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where its halogenated structure can enhance biological activity and stability.
Industry: It is employed in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-dichloro-2-fluorobenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s halogen atoms influence the electron density of the benzene ring, making it more reactive towards electrophiles. The bromine, chlorine, and fluorine atoms can direct the incoming electrophile to specific positions on the ring, facilitating the formation of desired products .
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-3-fluorobenzene: Similar in structure but with different positions of chlorine and fluorine atoms.
1-Bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative with a different substitution pattern.
1-Bromo-2,4-dichlorobenzene: Lacks the fluorine atom but has similar bromine and chlorine substitutions.
Uniqueness: 1-Bromo-3,4-dichloro-2-fluorobenzene is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and the types of products formed in chemical reactions. This unique substitution pattern can be advantageous in the synthesis of specialized compounds with tailored properties .
Properties
IUPAC Name |
1-bromo-3,4-dichloro-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)5(9)6(3)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUTCXBRJGSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290144 | |
| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-29-9 | |
| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,4-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)



![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)

![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)

